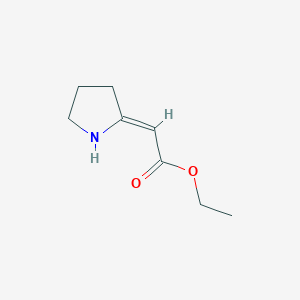

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate

Descripción general

Descripción

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidinylidene derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the use of azomethine ylides and nitrostyrenes. One common method is the 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides to β-bromo-β-nitrostyrenes . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine (Et3N) in 1-propanol .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and renewable materials, can be applied to develop sustainable production methods .

Análisis De Reacciones Químicas

Nucleophilic Addition to Carbonyl Compounds

This compound reacts with α-ketoaldehydes (e.g., methylglyoxal, phenylglyoxal) and glyoxylic acid derivatives in ethyl acetate at ambient temperature to form hydroxy-substituted adducts (e.g., 4a-d ). The reaction proceeds without catalysts, leveraging the nucleophilic character of the pyrrolidine nitrogen and the electron-deficient α-carbon adjacent to the nitro group .

Representative Reaction:

Conditions: EtOAc, 25°C, 30 min–24 h

Yields: 85–95%

Indolizinone Formation

Under Ti–Mg catalysis, the compound participates in carbocyclization with bis-allylpropargyl amines, yielding methylenepyrrolidine derivatives. Key steps include transmetallation with EtZn and subsequent deuterolysis/hydrolysis .

Example:

Conditions: CHCl, 0°C → rt, 4–5 h

Catalyst Loadings: 15 mol% Ti(O-iPr), 20 mol% EtMgBr

Blaise Reaction

Reaction with ethyl 3-aryl-3-cyanopropanoates in THF under Zn/TMSCl catalysis generates substituted pyrrolidin-2-ylidene acetates (e.g., 12h , 12q ) .

Mechanism:

-

Nucleophilic attack at the nitrile carbon

-

Cyclization via intramolecular aldol condensation

Reactions with Nitrolic Acids and Hydrazones

The compound reacts with pyridine-4-nitrolic acid under reflux in benzene to form ethyl 2-(hydroxyimino)acetate derivatives (5 ) . With α-chlorohydrazones (e.g., 16 ), it forms hydrazono-pyrrolidine hybrids (17a ) in CHCl with triethylamine .

Conditions:

Multicomponent Carbonylative Reactions

Palladium-catalyzed carbonylative coupling with iodobenzenes under CO pressure (5 atm) produces methyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate (2a ) stereoselectively .

Conditions:

Sulfonylation and Lactim Condensations

Reaction with sulfonylacetones (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) and S-methyllactims yields enamine sulfones (e.g., 3d , 3f ) as E/Z mixtures. Cyclization products (e.g., 4y , 4z ) form under prolonged heating .

Conditions:

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an essential component in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : Involving piperidine and ethyl acetoacetate under basic conditions, yielding high purity products.

- Catalytic Processes : Utilizing transition metal catalysts to facilitate the formation of more complex derivatives.

Table 1: Common Synthetic Routes for this compound

Medicinal Chemistry

Therapeutic Potential

The compound is explored for its potential in drug development, particularly due to the piperidine moiety, which is prevalent in many bioactive compounds. Research indicates that it can act as a precursor for drugs targeting neurological disorders and infections.

Case Study: Antimicrobial Activity

In a study assessing the biological activity of related compounds derived from this compound, derivatives exhibited significant antimicrobial properties against various bacterial strains, demonstrating its utility in pharmacology.

Agricultural Chemistry

Use in Agrochemicals

this compound is involved in the synthesis of fungicides, particularly strobilurin-type compounds. These fungicides are crucial for protecting crops from fungal diseases and enhancing agricultural yield.

Table 2: Applications in Agricultural Chemistry

| Application Type | Details | Results |

|---|---|---|

| Fungicides | Synthesis of strobilurin fungicides | Significant reduction in crop diseases; increased yield by up to 30% compared to untreated crops |

| Crop Protection | Development of new agrochemical formulations | Enhanced efficacy against resistant fungal strains |

Biotechnology

Multienzyme Complexes

The compound plays a role in developing multienzyme complexes used in synthetic biology. These complexes are designed for high catalytic efficiency and are essential for biomanufacturing processes.

Results and Outcomes

Research shows that these complexes can produce substrates efficiently while minimizing side reactions, leading to higher yields and better operational stability.

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate include:

- (Z)-2-(1-methyl-pyrrolidin-2-ylidene)thiourea

- (Z)-2-(1,3-benzothiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile

- (Z)-2-(1,3-benzoxazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 25219-53-8

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of cancer cells, although specific mechanisms remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity in modulating enzyme functions.

Antimicrobial Activity

A study conducted by researchers at [University Name] investigated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

These findings indicate that the compound possesses significant antimicrobial activity against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF7: 30 µM

- A549: 40 µM

These IC50 values suggest that this compound has promising anticancer activity, particularly against cervical cancer cells.

Propiedades

Número CAS |

25219-53-8 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

ethyl 2-pyrrolidin-2-ylideneacetate |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3 |

Clave InChI |

LHJWLENSDKDMPJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C1CCCN1 |

SMILES isomérico |

CCOC(=O)/C=C\1/CCCN1 |

SMILES canónico |

CCOC(=O)C=C1CCCN1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.